molecular formula C14H12N2O2S B3845699 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile

6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile

Cat. No. B3845699
M. Wt: 272.32 g/mol
InChI Key: NLWXKKWQVSQPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile, also known as MSN, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MSN is a nitrile derivative of nicotinonitrile and is known for its unique chemical properties, which make it an attractive candidate for use in different research areas. In

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile is still not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has also been shown to bind to certain receptors in the brain, including the nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor, which are involved in learning and memory.
Biochemical and Physiological Effects
6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been shown to improve cognitive function and memory, reduce inflammation, and have antioxidant properties. 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has also been shown to have anticancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile in lab experiments is its unique chemical properties, which make it an attractive candidate for use in various research areas. 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile in lab experiments is its potential toxicity, which can limit its use in certain applications. It is important to follow proper safety protocols when working with 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile to minimize the risk of exposure.

Future Directions

There are many potential future directions for research on 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile. One area of interest is the development of new drugs based on the chemical structure of 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile. Researchers are also exploring the use of 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile in the development of new materials with unique properties, such as sensors and catalysts. Additionally, there is ongoing research on the mechanism of action of 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile and its potential applications in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been explored for its use in the development of new materials with unique properties. In analytical chemistry, 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile has been used as a reagent for the detection and quantification of various analytes.

properties

IUPAC Name

6-methyl-2-(4-methylsulfonylphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-3-4-12(9-15)14(16-10)11-5-7-13(8-6-11)19(2,17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXKKWQVSQPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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